molecular formula C22H22N2O5S B3740344 N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No.: B3740344
M. Wt: 426.5 g/mol
InChI Key: HGRJPHWDFZQUQT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-21-11-7-6-10-20(21)23-22(25)16-24(30(2,26)27)17-12-14-19(15-13-17)29-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRJPHWDFZQUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common methods include:

Chemical Reactions Analysis

N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth through ERα inhibition .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Reactant of Route 2
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N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

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